

Application Note: Structural Confirmation of Propafenone Dimer Impurity-d10 by NMR Spectroscopy

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Compound of Interest

Compound Name: *Propafenone Dimer Impurity-d10*

Cat. No.: *B584954*

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Introduction

Propafenone is a class 1C antiarrhythmic drug used to treat cardiac arrhythmias. During the synthesis and storage of propafenone, various impurities can form, which must be identified and characterized to ensure the safety and efficacy of the drug product. One such impurity is a dimeric species. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of a deuterated version of this impurity,

Propafenone Dimer Impurity-d10. The molecular formula for this impurity is $C_{39}H_{35}D_{10}NO_6$, with a molecular weight of 633.64 g/mol .[\[1\]](#)

NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules, including pharmaceutical impurities.[\[2\]](#) By utilizing a combination of one-dimensional (1H , ^{13}C , 2H) and two-dimensional (e.g., COSY, HSQC) NMR experiments, a comprehensive structural assessment can be achieved. The presence of deuterium labels (d10) provides a unique handle for structural confirmation and can be definitively identified using 2H NMR.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is crucial for acquiring high-quality spectra.

Materials:

- **Propafenone Dimer Impurity-d10** standard
- Deuterated NMR solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) of high purity (≥ 99.8 atom % D)
- High-precision 5 mm NMR tubes
- Glass syringe or positive-displacement micropipette

Protocol:

- Accurately weigh 5-10 mg of the **Propafenone Dimer Impurity-d10** standard into a clean, dry vial.
- Using a glass syringe or positive-displacement micropipette, add approximately 0.6 mL of the chosen deuterated NMR solvent to the vial.
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher.

Instrumentation:

- 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Acquisition Parameters (General):

Experiment	Key Parameters
^1H NMR	Spectral Width: ~16 ppm Number of Scans: 16-64 Relaxation Delay (d1): 2 s Pulse Width: Calibrated 90° pulse
$^{13}\text{C}\{^1\text{H}\}$ NMR	Spectral Width: ~220 ppm Number of Scans: 1024-4096 Relaxation Delay (d1): 2 s Pulse Program: Proton-decoupled with NOE
^2H NMR	Spectral Width: ~15 ppm Number of Scans: 64-256 Relaxation Delay (d1): 1 s Pulse Program: Standard one-pulse experiment Note: This experiment should be run unlocked, and the solvent should be non-deuterated if a strong deuterium signal from the sample is expected to be observed without interference. [5] [6] [7]
2D COSY	Spectral Width (F1 and F2): ~12 ppm Number of Increments: 256-512 Number of Scans per Increment: 4-8
2D HSQC	Spectral Width (F2, ^1H): ~12 ppm Spectral Width (F1, ^{13}C): ~160 ppm Number of Increments: 128-256 Number of Scans per Increment: 8-16

Data Presentation and Interpretation

Expected Structure

The proposed structure for the non-deuterated Propafenone Dimer Impurity is 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one.[\[8\]](#) The d10 isotopologue would have ten deuterium atoms incorporated into the aliphatic chains.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected NMR data based on the structure of propafenone and its dimer. The exact chemical shifts for the dimer impurity will differ slightly from the parent propafenone molecule due to the dimeric structure.

Table 1: Hypothetical ^1H NMR Data for **Propafenone Dimer Impurity-d10** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proposed)
7.8 - 7.0	m	18H	Aromatic Protons
4.5 - 3.8	m	6H	-O-CH ₂ -, -CH(OH)-
3.4 - 2.8	m	8H	-N-CH ₂ -, Ph-CH ₂ -
2.7 - 2.4	t	4H	-C(=O)-CH ₂ -
1.8 - 1.5	m	2H	-N-CH ₂ -CH ₂ -CH ₃
1.0 - 0.8	t	3H	-N-CH ₂ -CH ₂ -CH ₃

Note: The integration values are for the non-deuterated protons. The signals for the deuterated positions will be absent in the ^1H NMR spectrum.

Table 2: Hypothetical ^{13}C NMR Data for **Propafenone Dimer Impurity-d10** in CDCl_3

Chemical Shift (δ , ppm)	Assignment (Proposed)
~200	C=O
160 - 120	Aromatic Carbons
75 - 65	-O-CH ₂ -, -CH(OH)-
60 - 45	-N-CH ₂ -, Ph-CH ₂ -
45 - 35	-C(=O)-CH ₂ -
~20	-N-CH ₂ -CH ₂ -CH ₃
~10	-N-CH ₂ -CH ₂ -CH ₃

Note: Carbons attached to deuterium will show significantly reduced intensity and may appear as multiplets due to C-D coupling.

Table 3: Hypothetical ^2H NMR Data for **Propafenone Dimer Impurity-d10**

Chemical Shift (δ , ppm)	Assignment (Proposed)
4.5 - 2.5	Deuterons on the propyl-amino-propanol backbone

Note: The ^2H NMR spectrum provides direct evidence for the location of the deuterium labels. The chemical shifts in ^2H NMR are expected to be very similar to the corresponding proton chemical shifts.[4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **Propafenone Dimer Impurity-d10** using NMR spectroscopy.

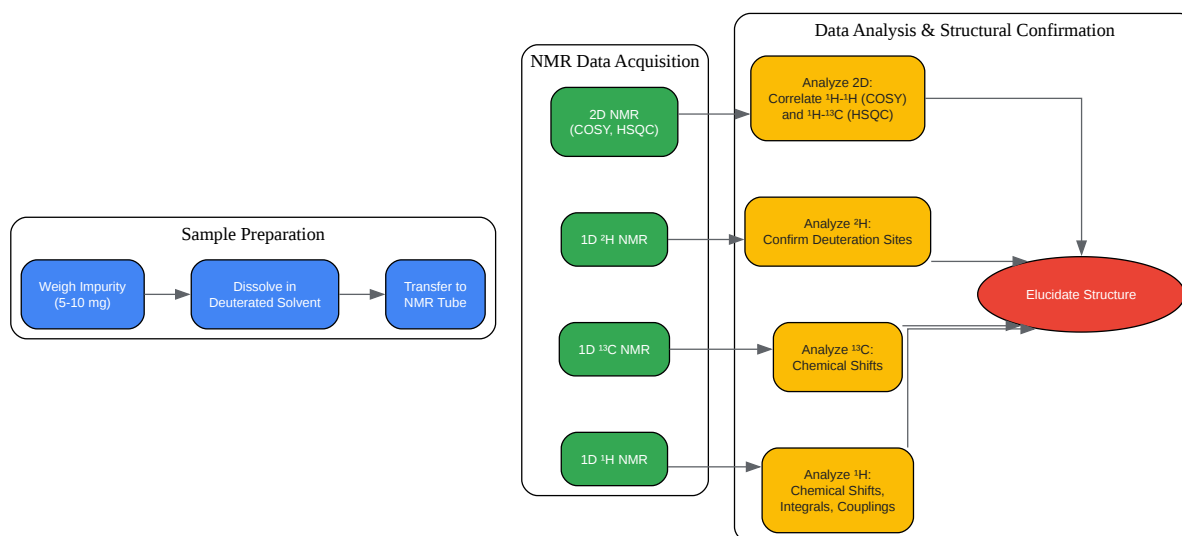


Figure 1: Workflow for NMR-based structural confirmation.

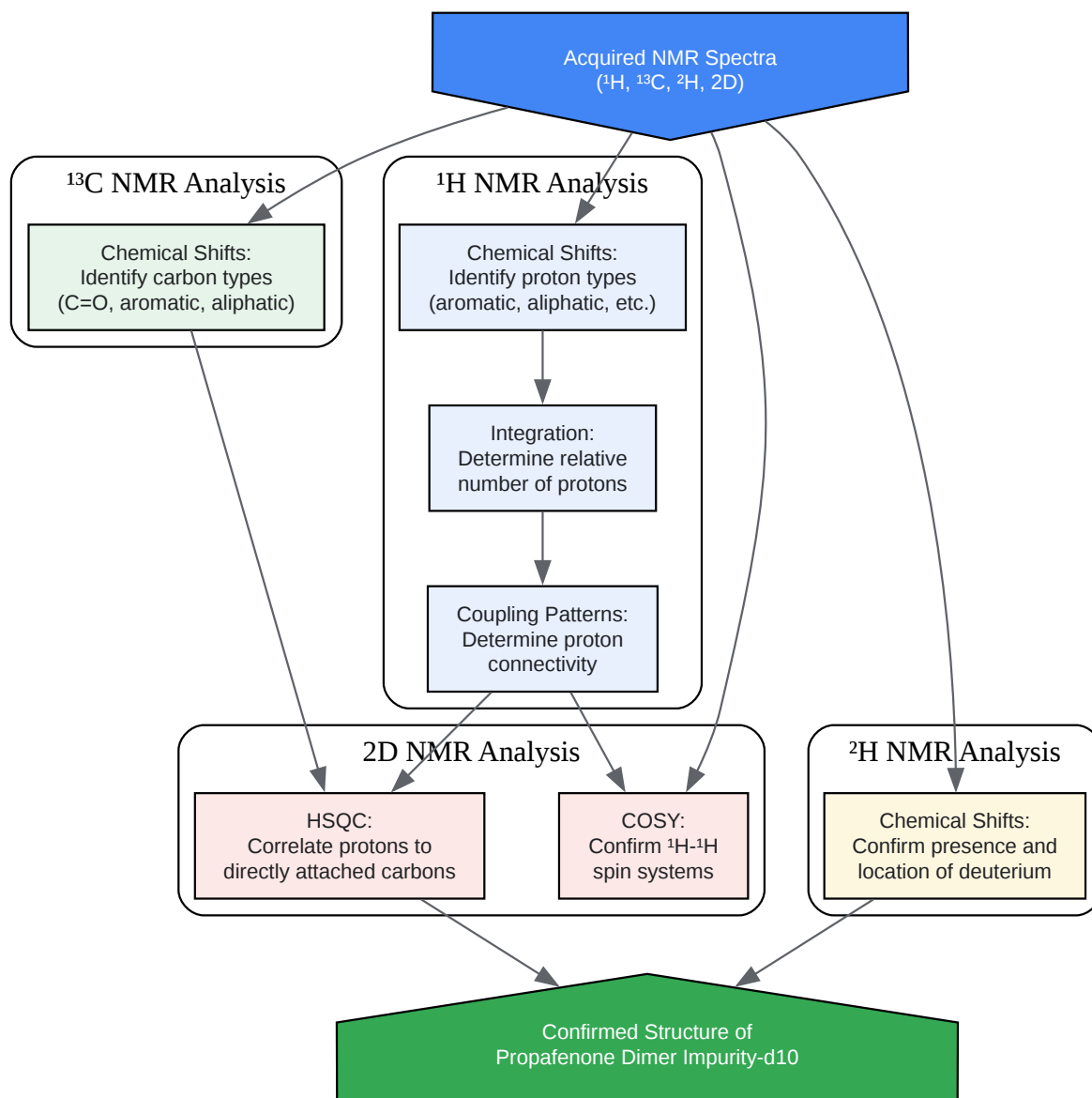


Figure 2: Logical flow for spectral data interpretation.

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